Product packaging for Cerium stearate(Cat. No.:CAS No. 10119-53-6)

Cerium stearate

Cat. No.: B159660
CAS No.: 10119-53-6
M. Wt: 2264.5 g/mol
InChI Key: NGWMEKNZLSBSKW-UHFFFAOYSA-G
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Description

Overview of Coordination Compounds in Materials Science

Coordination compounds, which consist of a central metal atom or ion bonded to surrounding molecules or anions known as ligands, are fundamental to modern materials science. The unique properties of these compounds, such as their geometry, electronic structure, and reactivity, can be systematically tuned by modifying the metal center or the organic ligands. This versatility allows for the design of materials with specific functions for a vast array of applications, including catalysis, electronics, and medicine. Cerium stearate (B1226849) is a metal-organic compound that exemplifies the principles of coordination chemistry, where the cerium ion is coordinated by stearate ligands. wikipedia.orgassignmentpoint.com

Significance of Metal Soaps and Carboxylates in Contemporary Chemistry

Metal soaps are a class of coordination compounds defined as metal salts of fatty acids. wikipedia.org Their amphiphilic nature, combining a polar head (the carboxylate group) and a nonpolar tail (the hydrocarbon chain), imparts unique physicochemical properties. This structure makes them valuable in numerous industrial applications, serving as lubricants, thickeners, water repellents, release agents, and stabilizers for polymers like polyvinyl chloride (PVC). assignmentpoint.comwikipedia.org The metal ion plays a crucial role in determining the soap's properties, such as solubility and reactivity. wikipedia.org Metal carboxylates, a broader category that includes metal soaps, are also a significant area of study, particularly in fields like art conservation, where their formation can lead to the degradation of oil paintings. rsc.orgnist.gov

Historical Trajectory and Current Research Landscape of Cerium(III) Stearate Investigations

Historically, the chemistry of lanthanide elements like cerium was not extensively explored, partly due to a misconception of their scarcity and a belief that they offered limited reactivity. aliyuncs.com However, contemporary research has unveiled the unique and valuable properties of lanthanide compounds. The investigation of cerium(III) stearate has evolved from basic synthesis and characterization to a focus on sophisticated applications. The current research landscape is dominated by its use in advanced materials. Significant attention is given to its role as a highly effective corrosion inhibitor, particularly for creating self-healing, superhydrophobic coatings on aluminum and magnesium alloys as an environmentally friendly alternative to chromate-based treatments. researchgate.netsmolecule.comampp.orgbattelle.org Another major research thrust is its function as a high-performance additive in polymers, where it acts as a thermal stabilizer and lubricant. assignmentpoint.comresearchgate.netbeyondchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C126H245Ce2O14 B159660 Cerium stearate CAS No. 10119-53-6

Properties

CAS No.

10119-53-6

Molecular Formula

C126H245Ce2O14

Molecular Weight

2264.5 g/mol

IUPAC Name

cerium(3+);cerium(4+);octadecanoate

InChI

InChI=1S/7C18H36O2.2Ce/c7*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h7*2-17H2,1H3,(H,19,20);;/q;;;;;;;+3;+4/p-7

InChI Key

NGWMEKNZLSBSKW-UHFFFAOYSA-G

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3].[Ce+4]

Other CAS No.

14536-00-6
10119-53-6

Origin of Product

United States

Synthetic Methodologies for Cerium Stearate

Precipitation-Based Synthesis Routes

Precipitation methods are widely employed for the synthesis of cerium stearate (B1226849), offering control over particle size and morphology. These techniques typically involve the reaction of a soluble cerium salt with a stearate source in a liquid medium.

Reaction of Cerium Nitrate (B79036) with Stearic Acid

A common and direct method for synthesizing cerium stearate involves the reaction between cerium nitrate and stearic acid. In this process, cerium oxide is often first dissolved in nitric acid to produce a cerium nitrate solution. pjoes.combenchchem.com Separately, stearic acid is dissolved in a solvent, typically ethanol (B145695), with heating to ensure complete dissolution. pjoes.com The cerium nitrate solution is then slowly added to the stearic acid solution while stirring. pjoes.com To facilitate the precipitation of this compound, the pH of the mixture is adjusted to neutral using a base, such as sodium hydroxide (B78521) solution. pjoes.com The resulting white precipitate of this compound is then filtered, washed, and dried to a constant weight. pjoes.combenchchem.com

This direct precipitation method allows for good control over the reaction conditions. One study reported the specific surface area of this compound powder produced by this method to be 11.7797 m²/g, with an average particle pore size of 32.9169 nm. pjoes.com

High-Temperature Synthesis from Cerium Oxide and Stearic Acid under Inert Atmospheres

This compound can also be synthesized through a solid-state reaction by heating cerium oxide directly with stearic acid. smolecule.comwikipedia.org This reaction is conducted at elevated temperatures, typically ranging from 100 to 200 °C, under an inert atmosphere to prevent oxidation and unwanted side reactions. benchchem.comsmolecule.com The high temperature provides the necessary energy to drive the reaction between the solid reactants, resulting in the formation of this compound and water vapor. smolecule.com This method is often utilized in industrial settings for large-scale production. benchchem.com

Double Decomposition Reactions involving Potassium Stearate and Cerium Precursors

Another effective precipitation route is a double decomposition (or metathesis) reaction. smolecule.comwikipedia.org This method involves reacting a soluble cerium precursor, such as cerium nitrate, with a soluble stearate salt, like potassium stearate, in an aqueous solution. smolecule.comwikipedia.org The exchange of ions between the two compounds leads to the formation of insoluble this compound, which precipitates out of the solution, and a soluble byproduct, in this case, potassium nitrate. smolecule.comscribd.com This technique is advantageous for producing this compound with high purity, as the byproducts are typically water-soluble and can be easily removed during the washing process.

The general chemical equation for this reaction is: Ce(NO₃)₃(aq) + 3 K(C₁₈H₃₅COO)(aq) → Ce(C₁₈H₃₅COO)₃(s) + 3 KNO₃(aq) smolecule.com

Optimization of Reaction Parameters: pH and Temperature Control during Precipitation

The properties of the this compound precipitate, such as particle size, morphology, and purity, are highly dependent on the reaction parameters. Precise control over pH and temperature during the precipitation process is crucial for obtaining the desired product characteristics.

In the direct reaction of cerium nitrate with stearic acid, adjusting the pH to neutral with sodium hydroxide is a key step to ensure the complete precipitation of this compound. pjoes.combenchchem.com Insufficient pH control can lead to incomplete reactions or the precipitation of free stearic acid if the solution is too acidic. google.com

Temperature also plays a significant role. Heating the stearic acid solution ensures its complete dissolution, and maintaining a certain temperature during the reaction can influence the rate of precipitation and the crystalline structure of the product. pjoes.com Studies on the thermokinetics of cerium(III) stearate formation have shown that the reaction readily occurs within a temperature range of 44.6 to 62.8°C. akjournals.com The combination of pH and temperature control allows for the optimization of the precipitation process to yield products with specific properties. nih.gov

Electrochemical Deposition Techniques for Film Formation

Electrochemical deposition has emerged as a versatile technique for fabricating this compound coatings on various substrates, particularly for corrosion protection applications. This method allows for the formation of uniform and adherent films with controlled thickness and morphology.

Direct Current Electrodeposition Protocols for this compound Coatings

Direct current (DC) electrodeposition is a common protocol used to create this compound coatings. This process typically involves a two-electrode cell with the substrate to be coated acting as the cathode and a counter electrode, such as platinized titanium or stainless steel, as the anode. ampp.orgsrce.hr The electrolyte consists of an ethanolic solution containing a cerium salt, usually cerium nitrate hexahydrate, and stearic acid. ampp.orgsrce.hr

When a constant DC voltage is applied, cerium ions (Ce³⁺) migrate towards the cathode. ampp.org Near the cathode surface, these ions react with stearate anions (from the dissociation of stearic acid) to form this compound, which deposits onto the substrate. ampp.orgsrce.hr The process is often accompanied by the reduction of hydrogen ions at the cathode, leading to the formation of hydrogen gas bubbles, which can influence the morphology of the deposited film. ampp.orgacs.org

Research has shown that the properties of the electrodeposited this compound coating can be tailored by adjusting parameters such as the applied voltage, deposition time, and electrolyte concentration. ampp.orgsemanticscholar.org For instance, one study on anodized AA2024-T3 aluminum alloy found that applying a constant voltage of 40 V in an ethanolic solution of 0.1 M cerium nitrate and 0.2 M stearic acid resulted in the formation of a superhydrophobic this compound coating. ampp.org The deposition time was varied from 1 to 180 minutes, with longer times leading to more complete surface coverage and enhanced hydrophobic properties. ampp.org Another study on AA 7075 aluminum alloy utilized a constant voltage of 20 V for 20 minutes in an electrolyte of 0.1 M cerium nitrate and 0.1 M stearic acid to form a hydrophobic this compound layer. srce.hr

The following table summarizes the parameters from a study on electrodepositing this compound on anodized aluminum alloy:

ParameterValue
Substrate Anodized AA2024-T3 Aluminum Alloy
Electrolyte 0.1 M Cerium Nitrate Hexahydrate, 0.2 M Stearic Acid in Ethanol
Voltage 40 V (DC)
Deposition Time 1 - 180 minutes
Result Superhydrophobic this compound coating
Data from a study on active corrosion protection. ampp.org

Another research effort on AA 7075 alloy provided these findings:

ParameterValue
Substrate AA 7075 Aluminum Alloy
Electrolyte 0.1 M Cerium Nitrate Hexahydrate, 0.1 M Stearic Acid in Ethanol
Voltage 20 V (DC)
Deposition Time 20 minutes
Result Hydrophobic this compound layer with a water contact angle of ~132°
Data from a study on cerium-based conversion films. srce.hriapchem.orgresearchgate.net

These electrochemical methods provide an effective means of creating functional this compound films directly on metal surfaces, offering advantages in applications where a coating is desired.

Influence of Electrodeposition Time and Voltage on Deposit Characteristics

The characteristics of the this compound film, such as its morphology, surface coverage, and hydrophobicity, are significantly influenced by the electrodeposition parameters, specifically the duration and the applied voltage.

Electrodeposition Time: The length of the electrodeposition process plays a crucial role in the development of the surface texture required for superhydrophobicity. Studies on anodized aluminum alloys have shown a clear evolution of surface properties with time when a constant voltage of 40 V is applied. ampp.org

Initial Stages (1-10 minutes): Hydrophobicity is achieved within the first minute of deposition. However, a duration of 10 minutes is not sufficient to create a fully superhydrophobic surface. ampp.org

Intermediate Stages (30-60 minutes): As the deposition time increases, the surface becomes more textured and the water contact angle (WCA), a measure of hydrophobicity, increases.

Optimal Duration (120 minutes): An electrodeposition time of 120 minutes has been identified as optimal for achieving the desired micro/nano hierarchical texture, often described as resembling Allium giganteum. This structure provides complete surface coverage and results in a superhydrophobic surface with a WCA of 165±1.6°. researchgate.netampp.org

Extended Duration (180 minutes): Extending the time beyond the optimal point does not lead to further improvement in the coating's properties.

The following table details the effect of electrodeposition time on the water contact angle of the resulting this compound coating.

Electrodeposition Time (minutes)Water Contact Angle (WCA) (degrees)Surface Characteristic
1>90°Hydrophobic
10<150°Hydrophobic
120165±1.6°Superhydrophobic
240 (after immersion)150.5±1.4°Superhydrophobic
840 (after immersion)134.6±0.9°Hydrophobic

Table 1: Research findings on the effect of electrodeposition time and subsequent immersion on the water contact angle of this compound coatings. The initial deposition was performed at a constant voltage of 40 V. ampp.org

Electrodeposition Voltage: The applied voltage is the driving force for the deposition process and directly impacts the structure and morphology of the resulting film. researchgate.net Research on similar long-chain fatty acid metal salts demonstrates that there is an optimal voltage range to achieve maximum hydrophobicity.

Low Voltage (e.g., 20 V): Can produce hydrophobic layers, but may not achieve the complex hierarchical structure needed for superhydrophobicity. mdpi.comsrce.hrresearchgate.net

Optimal Voltage (e.g., 40 V): Has been shown to produce the highest water contact angles by creating a well-defined surface morphology. In studies on cerium myristate, a similar compound, 40 V yielded a WCA of 167.7±2.4°. researchgate.net

High Voltage (e.g., 50-70 V): Increasing the voltage beyond the optimum can lead to a decrease in the water contact angle. For instance, at 50 V, the average WCA for cerium myristate dropped to 159.1±2.5°. researchgate.net

The interactive table below illustrates the relationship between the applied voltage and the resulting water contact angle, based on data from a study on the closely related cerium myristate.

Applied Voltage (V)Average Water Contact Angle (WCA) (degrees)
20132.2 ± 3.0°
30156.8 ± 2.3°
40167.7 ± 2.4°
50159.1 ± 2.5°
60157.1 ± 1.9°

Table 2: Data showing the influence of different electrodeposition voltages on the water contact angle for a cerium myristate coating, demonstrating a clear optimal voltage. researchgate.net

Purity Enhancement Strategies Post-Synthesis (e.g., Centrifugal Drying)

Following the initial synthesis of this compound, particularly through precipitation methods, the resulting product contains impurities such as unreacted starting materials (e.g., stearic acid) and byproducts. google.comvulcanchem.com Therefore, rigorous purification steps are essential to obtain a pure compound.

The standard laboratory procedure involves separating the solid this compound precipitate from the reaction mixture. This is typically achieved by filtration, followed by washing the collected solid to remove any soluble impurities. benchchem.com Solvents like ethanol are often used for washing. ampp.org In some cases, more advanced techniques like Soxhlet extraction with ethanol or acetone (B3395972) are employed for a more thorough purification. vulcanchem.com

After washing, the final and critical step is to dry the material to a constant weight. benchchem.com For industrial-scale production or for efficient laboratory processing, centrifugal drying is an effective technique. This process utilizes a centrifuge to apply strong rotational forces, which efficiently separate the residual liquid (the wash solvent) from the solid this compound particles. This method is a part of broader comminution and separation processes used in the production of particulate materials. ethernet.edu.et The goal of these purification strategies is to achieve a final product with a low percentage of residual free fatty acids, ensuring the desired properties of the this compound. google.com

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Molecular Structure

Vibrational and Nuclear Magnetic Resonance spectroscopies are powerful tools for elucidating the molecular structure of complex compounds like this compound. These techniques offer complementary information, with FTIR focusing on molecular vibrations and functional groups, and NMR providing detailed insights into the atomic connectivity and local chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Evolved Gas Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify organic compounds by measuring the absorption of infrared radiation by their chemical bonds ceriumlabs.com. The spectrum acts as a "fingerprint" of the material, revealing characteristic vibrational modes associated with specific functional groups ceriumlabs.com.

In the characterization of this compound, FTIR spectroscopy is instrumental in confirming its formation and identifying key vibrational modes. A significant observation is the disappearance of the carboxyl group absorption peak, typically found around 1701 cm⁻¹, from the infrared spectrum of stearic acid upon its reaction to form this compound researchgate.net. This disappearance is accompanied by the appearance of new absorption peaks attributed to the vibrations of the carboxylate (-COO⁻) group researchgate.net. These carboxylate peaks are typically observed at approximately 1546 cm⁻¹ and 1447 cm⁻¹ researchgate.net, or 1546 cm⁻¹ and 1448 cm⁻¹ nih.gov. This redshift and peak splitting confirm the chelation between stearic acid and the cerium ion, indicating the formation of long-chain carboxylates on the substrate surface researchgate.net.

Furthermore, FTIR spectra of this compound exhibit characteristic absorption peaks corresponding to the stretching vibrations of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups within the stearate chain. These are typically found around 2916 cm⁻¹ and 2849 cm⁻¹ researchgate.net, or 2918 cm⁻¹ and 2849 cm⁻¹ researchgate.net, and 2920 cm⁻¹ and 2848 cm⁻¹ nih.gov. An O-H stretch in alkane and carboxylic acid surfaced can also be ascribed to a peak around 2854 cm⁻¹ researchgate.net. Additionally, characteristic frequency bands for the Ce-O bond stretching are observed, often appearing around 800 cm⁻¹ semanticscholar.org or in the range of 482-491 cm⁻¹ nih.govworldwidejournals.comugal.ro.

Table 1: Characteristic FTIR Vibrational Modes of this compound

Wavenumber (cm⁻¹)AssignmentReference
1701 (disappears)Carboxyl group (C=O) of stearic acid researchgate.net
1546, 1447/1448Carboxylate (-COO⁻) asymmetric and symmetric researchgate.netnih.gov
2916/2918/2920-CH₃ and -CH₂ asymmetric stretching researchgate.netnih.govresearchgate.net
2848/2849-CH₃ and -CH₂ symmetric stretching researchgate.netnih.govresearchgate.net
2854O-H stretch in alkane/carboxylic acid researchgate.net
482-491, ~800Ce-O bond stretching semanticscholar.orgnih.govworldwidejournals.comugal.ro

Evolved Gas Analysis (EGA) coupled with FTIR spectroscopy is a powerful hyphenated technique used to identify gaseous products released during thermally induced reactions, such as the decomposition of materials researchgate.nettainstruments.com. This method involves heating a sample at a controlled rate and analyzing the gases evolved using an FTIR spectrometer tainstruments.com. For cerium carboxylates, including related compounds, studies have shown that during the thermal decomposition process, the evolved gas species primarily consist of carbon dioxide (CO₂) and symmetrical ketones researchgate.net. This provides valuable information about the decomposition mechanism and thermal stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Stearate Components and Surface Coatings

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules mdpi.com. It is particularly useful for structural elucidation and quantitative analysis.

For this compound, NMR spectroscopy, including ¹H NMR and two-dimensional techniques such as heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) spectroscopy, can be employed for the detailed structural elucidation of the stearate components mdpi.com. ¹H NMR spectra can reveal signals corresponding to the various -CH₃ and -CH₂ groups along the long hydrocarbon chain of the stearate ligand mdpi.com. While specific detailed NMR data for this compound itself is less commonly reported in general literature compared to FTIR, the principles of NMR are well-established for similar fatty acid derivatives. For instance, ¹³C NMR can resolve olefinic carbons and provide insights into the glycerol (B35011) carbons in related stearate-grafted conjugates mdpi.com.

NMR also plays a role in characterizing surface coatings and quantifying functional groups. Quantitative NMR analysis has been utilized to estimate the surface coating content for stearic acid-modified nanoparticles by analyzing functional groups extracted from the nanomaterial surface researchgate.net. This demonstrates its capability in providing accurate quantification of surface modifications.

A notable consideration when applying NMR to cerium compounds is the paramagnetic nature of cerium cations. The presence of paramagnetic cerium can cause challenges in NMR analysis, leading to signal dilution or delayed resonance phenomena, especially in glasses with high cerium oxide content (e.g., ≥8 mol% CeO₂) scirp.org. This paramagnetic effect can broaden or shift NMR signals, making interpretation more complex. Despite these challenges, techniques like solid-state NMR, such as ¹⁷O NMR, have been successfully used to identify different oxygen species in ceria nanostructures and contribute to understanding their structural models researchgate.net.

Table 2: General NMR Chemical Shift Ranges for Stearate Components

NucleusChemical Shift Range (ppm)AssignmentReference
¹H~0.8-2.3-CH₃ and -CH₂ groups of alkyl chain mdpi.com
¹³C~14-35-CH₃ and -CH₂ carbons of alkyl chain mdpi.com
¹³C~170-180Carboxyl carbon (COO⁻) mdpi.com
¹³C124-134Olefinic carbons (if any unsaturation is present) mdpi.com
¹⁷OVarious (e.g., 825-1040)Oxygen species in ceria/oxide structures (Solid-state) researchgate.net

Applications in Materials Science and Industrial Processes

Role as a Catalyst and Co-catalyst

The catalytic activity of cerium compounds is well-established, largely owing to the element's ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states. stanfordmaterials.comwikipedia.org This redox capability makes cerium a vital component in many catalytic systems, most notably in automotive catalytic converters for reducing harmful emissions. stanfordmaterials.com Cerium stearate (B1226849) leverages this property and is used as a catalyst in various processes. It is employed in the synthesis of polymers and can act as a precursor for creating other catalytic materials. wikipedia.orgassignmentpoint.com Its dual photo- and thermo-oxidative catalytic activity is also being explored for the development of environmentally degradable plastics.

Function as a Polymer Additive and Stabilizer

Cerium stearate serves as a multifunctional additive in the polymer industry. It is recognized as an effective heat stabilizer for PVC, preventing thermal degradation during processing. assignmentpoint.comresearchgate.netbeyondchem.com In some formulations, it is used in conjunction with other metal soaps, such as zinc stearate, to create compound stabilizers with enhanced performance. researchgate.net Research has shown that a this compound compound stabilizer can exhibit better heat stability and rheological properties than standard Ca/Zn stabilizers, leading to improved mechanical properties in PVC products. researchgate.net Beyond stabilization, it also functions as a lubricant and processing aid in both plastics and rubber manufacturing. assignmentpoint.com

Application as a Corrosion Inhibitor

One of the most researched and promising applications of this compound is in corrosion protection. smolecule.com It is used to fabricate advanced superhydrophobic coatings on metal substrates, including aluminum and magnesium alloys, which are widely used in the aerospace and automotive industries. researchgate.netampp.org The protective mechanism is twofold:

Barrier Protection: The coating's hierarchical micro/nano structure and the low surface energy of the stearate's long hydrocarbon chains create a superhydrophobic surface that repels water, preventing the electrolyte from reaching the metal surface. smolecule.comampp.org

Active Protection: The coating demonstrates a "self-healing" capability. If the surface is scratched, the this compound can release Ce³⁺ ions, which act as cathodic inhibitors to passivate the metal surface and stifle the corrosion process. researchgate.netsmolecule.comampp.org

Electrochemical tests have demonstrated the remarkable effectiveness of these coatings. A this compound coating on an aluminum alloy showed a protection efficiency of 99.68% and significantly decreased the corrosion current density. researchgate.net This high level of performance makes this compound a leading candidate for developing environmentally benign alternatives to toxic chromate-based corrosion inhibitors. battelle.org

Chemical Reactivity, Degradation Mechanisms, and Stability Studies of Cerium Stearate

Redox Chemistry of Cerium Species in Cerium Stearate (B1226849)

The catalytic and chemical behavior of cerium compounds is predominantly dictated by the facile and reversible redox chemistry between its trivalent (Ce(III)) and tetravalent (Ce(IV)) oxidation states.

Cerium stearate is a salt of Ce(III). However, during thermal decomposition or in oxidizing environments, the cerium ion undergoes oxidation to the more stable Ce(IV) state, typically culminating in the formation of cerium(IV) oxide (CeO₂). The Ce(III)/Ce(IV) redox couple is characterized by a charge transfer process that can be highly dependent on coordination with ligands. soton.ac.uk The transition from the initial Ce(III) stearate to the final Ce(IV) oxide does not occur in a single step. Studies on analogous cerium carboxylates show that the Ce³⁺ → Ce⁴⁺ oxidation likely proceeds through an intermediate cerium(III) oxide (Ce₂O₃) phase, which forms from the decomposition of an oxycarbonate intermediate. researchgate.net This ability of the cerium atom to readily adjust its electronic configuration is fundamental to its chemical activity. whiterose.ac.uk While the chemistry of lanthanides is often limited to single-electron transfers, the use of specific ligands can stabilize cerium in multiple redox states, facilitating multielectron redox reactivity. nih.govrsc.org The Ce(III)/Ce(IV) couple possesses the most suitable properties for aqueous electrochemistry among the lanthanides. soton.ac.uk

The redox behavior of cerium is intimately linked to the formation of oxygen vacancies in the resulting cerium oxide lattice. whiterose.ac.ukaps.org When Ce(III) is oxidized to Ce(IV) and forms CeO₂, defects in the crystal lattice, known as oxygen vacancies, can be created through the loss of oxygen atoms. whiterose.ac.uk These vacancies are crucial for the material's catalytic activity. The presence of Ce³⁺ ions and the process of electron shuffling within these lattice vacancies provide the capacity for reduction, while the Ce⁴⁺ ions and the low energy required to form surface vacancies are key for oxidation. whiterose.ac.uk This mechanism allows the cerium oxide to act as an oxygen buffer, storing and releasing oxygen by alternating between CeO₂ and a non-stoichiometric form, CeO₂-x, during redox reactions. whiterose.ac.uk This process involves a minimal structural rearrangement of the cerium atoms, allowing for the regenerative ability of the material. whiterose.ac.uk The excess electrons resulting from the removal of an oxygen atom become localized on the Ce 𝑓 orbitals, a process pivotal in understanding the stability of various vacancy configurations. aps.org

Thermal Decomposition Pathways and Kinetics

The thermal stability of this compound is a critical parameter that defines its processing and application limits. Thermal analysis techniques provide insight into its decomposition mechanisms.

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature, revealing its thermal stability. wikipedia.orgopenaccessjournals.com A typical TGA curve plots the percentage of mass remaining against temperature. torontech.com For this compound, the TGA thermogram would show distinct regions of mass loss corresponding to specific decomposition events. Flat regions on the curve indicate thermal stability, while sloped drops signify mass loss due to the evolution of volatile products. wikipedia.orgtorontech.com Although specific data for this compound is not widely published, the behavior of analogous metal carboxylates suggests a multi-step decomposition process. The initial stages of mass loss are attributed to the breakdown of the hydrocarbon chains of the stearate ligands, followed by further decomposition at higher temperatures leading to the final inorganic residue.

Table 1: Illustrative TGA Decomposition Stages for a Metal Stearate This table is representative of typical metal stearate decomposition and may not reflect the precise values for this compound.

Temperature Range (°C)Mass Loss EventDescription
< 200Initial StabilityNegligible mass loss observed.
200 - 400Primary DecompositionBreakdown of the stearate ligand's hydrocarbon chains. Significant mass loss occurs.
> 400Secondary Decomposition & Residue FormationDecomposition of intermediate species to form the final metal oxide residue (CeO₂).

Identification of Intermediate Decomposition Products (e.g., Ce₂O(CnH₂n+1CO₂)₄, Ce-oxycarbonate)

The thermal decomposition of cerium carboxylates is not a direct conversion to cerium oxide. Instead, it proceeds through several stable intermediate compounds. Research on shorter-chain cerium carboxylates, such as butanoate and pentanoate, has identified these intermediates through techniques like in-situ X-ray diffraction. researchgate.net One key intermediate is an oxo-carboxylate species with the general formula Ce₂O(CnH₂n+1CO₂)₄. researchgate.net Following the formation of this oxo-carboxylate, a cerium-oxycarbonate phase is formed. researchgate.net It is from the breakdown of this Ce-oxycarbonate that the final cerium oxide product emerges. researchgate.net

Table 2: Key Intermediates in Cerium Carboxylate Decomposition Based on studies of analogous cerium carboxylates. researchgate.net

Intermediate SpeciesChemical Formula/TypeStage of Formation
Oxo-carboxylateCe₂O(CnH₂n+1CO₂)₄Forms after initial ligand breakdown.
OxycarbonateCe-oxycarbonateForms from the decomposition of the oxo-carboxylate.
Cerium(III) OxideCe₂O₃Believed to form from the oxycarbonate before final oxidation.
Cerium(IV) OxideCeO₂Final stable residue.

Evolution of Gaseous Species (e.g., CO₂, Ketones) during Pyrolysis

Pyrolysis, the thermal degradation in an inert atmosphere, of metal carboxylates leads to the evolution of specific gaseous products. unibo.it For cerium carboxylates, the primary gaseous species identified during decomposition are carbon dioxide (CO₂) and symmetrical ketones. researchgate.net The formation of ketones via the decarboxylation of fatty acids is a known reaction catalyzed by metal oxides like ceria. mdpi.com The process involves the coupling of two carboxylate molecules, which then decarboxylate to form a ketone. mdpi.com The analysis of these evolved gases, often by coupling the TGA instrument to a mass spectrometer (TGA-MS), is crucial for elucidating the complete decomposition mechanism. ardena.com

Kinetic Modeling of Thermal Degradation Processes

While specific kinetic models for the thermal degradation of pure this compound are not extensively detailed in the available research, studies on analogous long-chain cerium carboxylates and related compounds provide a framework for understanding its decomposition. The thermal decomposition of cerium(III) carboxylates, such as butanoate, pentanoate, and hexanoate, has been shown to be a multi-stage process when heated in an inert atmosphere. researchgate.net The process for these related compounds typically involves melting, followed by decomposition into intermediates like cerium dioxycarbonate (Ce₂O(CO₃)₂), and finally yielding cerium(III) oxide (Ce₂O₃) which then oxidizes to cerium(IV) oxide (CeO₂) as the final product. researchgate.net The evolved gases during this process primarily consist of carbon dioxide and symmetrical ketones. researchgate.net

Kinetic analysis of the thermal decomposition of other cerium-containing precursors, such as hydrazinium (B103819) cerium 2,3-pyrazinedicarboxylate hydrate, has been performed using thermogravimetric analysis (TGA), revealing an oxidative decomposition process with a calculated activation energy of approximately 160 kJ mol⁻¹. nih.gov For mixed rare earth concentrates containing cerium, isoconversional methods like the Flynn–Wall–Ozawa and Kissinger models have been applied to thermogravimetric data to determine the kinetic parameters of the decomposition reaction. nih.gov The thermal decomposition of paraffin (B1166041) catalyzed by cerium oxide has been assumed to follow first-order reaction kinetics, with the D2 model (two-dimensional diffusion) being adopted as the kinetic model for the decomposition process. uniroma1.itresearchgate.net

Table 1: General Decomposition Stages of Cerium(III) Carboxylates (Analogous to Stearate)

Decomposition StageProcess DescriptionIntermediate/Final ProductsSupporting Observations
IMelting TransitionLiquid PhaseObserved as an endothermic peak in DTA prior to mass loss. researchgate.net
IIInitial DecompositionCerium Oxycarbonate Intermediate (e.g., Ce₂O(RCOO)₄)Accompanied by the evolution of CO₂ and ketones. researchgate.net
IIIIntermediate DecompositionCerium(III) Oxide (Ce₂O₃)Formation from the decomposition of the oxycarbonate phase. researchgate.net
IVFinal OxidationCerium(IV) Oxide (CeO₂)Final stable residue formed upon heating in the presence of oxygen. researchgate.net

Degradation Mechanisms in Polymer Systems

In polyolefin systems such as low-density polyethylene (B3416737) (LDPE), this compound functions as a pro-oxidant additive, accelerating the material's degradation. up.ac.za Transition metal stearates, including those of cerium, iron, cobalt, and manganese, initiate and catalyze the oxidation of polymer chains when exposed to heat or UV light. researchgate.netresearchgate.net The fundamental mechanism involves the catalytic decomposition of hydroperoxides (ROOH), which are naturally formed on the polyethylene chains during initial oxidation. mdpi.com

The cerium ion can cycle between its Ce³⁺ and Ce⁴⁺ oxidation states in a redox reaction, which efficiently breaks down hydroperoxides into highly reactive free radicals (RO• and ROO•). mdpi.com These radicals then propagate a chain reaction, abstracting hydrogen atoms from the polymer backbone and creating new alkyl radicals. This process accelerates the rate of oxidation, leading to chain scission, a reduction in molecular weight, and ultimately the embrittlement and degradation of the polymer. mdpi.commdpi.com Commercial pro-degradant additives based on cerium have been developed for applications where enhanced degradation of polyolefins is desired. up.ac.za

In contrast to its role in polyolefins, this compound acts as an effective heat stabilizer in poly(vinyl chloride) (PVC). The thermal degradation of PVC is an autocatalytic process initiated by the elimination of hydrogen chloride (HCl) from the polymer chain, forming conjugated polyene sequences that cause discoloration and material failure. mdpi.com The released HCl further catalyzes the "zipper-like" elimination of more HCl, rapidly accelerating the degradation. mdpi.comacademicjournals.org

This compound and other rare earth stabilizers interrupt this cycle primarily by acting as HCl scavengers. repolyfine.comwsdchemical.com The cerium compound readily reacts with and neutralizes the hydrogen chloride as it is formed. plaschina.com.cn For example, cerium p-methyl benzoate, a similar cerium carboxylate, has been shown to capture HCl to generate cerium chloride (CeCl₃), thereby reducing the catalytic effect of HCl on the degradation of PVC. plaschina.com.cn This neutralization prevents the acid-catalyzed degradation from propagating. Additionally, some rare earth stabilizers may replace unstable, labile chlorine atoms on the PVC chain with the more thermally stable stearate group, which further inhibits the initiation of dehydrochlorination. polymer-korea.or.kr

The stabilizing effect of this compound in PVC can be significantly enhanced through synergistic combinations with various co-additives. Research has demonstrated that a composite system of this compound, organotin, and β-diketone, when combined with folic acid modified nano titanium dioxide (FANT), has a significant synergistic effect on the thermal stability of plasticized PVC. globalauthorid.comresearchgate.net

This complex mixture of additives provides a multi-faceted stabilization mechanism:

Primary Stabilization : this compound and organotin compounds act as primary heat stabilizers by scavenging the HCl released during PVC degradation. researchgate.netgoogle.com

Co-stabilization : β-Diketones are known co-stabilizers that can chelate metal chlorides formed during the stabilization process, preventing them from promoting degradation. They also contribute to long-term stability. academicjournals.org

These combinations can improve the initial color, long-term heat stability, and mechanical properties of PVC materials more effectively than when the stabilizers are used individually. google.com

Table 2: Components in Synergistic PVC Stabilizer Systems Containing this compound

ComponentPrimary Role in Synergistic SystemReference
This compoundPrimary heat stabilizer, HCl scavenger. globalauthorid.comresearchgate.net
Organotin CompoundsPrimary heat stabilizer, often provides good initial color. globalauthorid.comgoogle.com
β-DiketoneCo-stabilizer, chelating agent, provides long-term stability. academicjournals.orgglobalauthorid.com
Folic Acid Modified Nano Titanium Dioxide (FANT)Improves compatibility, potential UV protection, and long-term stability. globalauthorid.comresearchgate.netresearchgate.net

Hydrolytic Stability and Environmental Durability Investigations

This compound is a salt formed from a very weak base (cerium hydroxide) and a weak acid (stearic acid), which makes it theoretically susceptible to hydrolysis. google.com However, in practical applications such as protective coatings, it demonstrates considerable hydrolytic stability and environmental durability.

Studies on superhydrophobic coatings electrodeposited from this compound show excellent stability. ampp.orgresearchgate.net These coatings maintain their water-repellent properties even after prolonged immersion in corrosive media. For instance, a this compound coating maintained a water contact angle above 150° after being immersed in a 3.5 wt% NaCl solution for 96 hours. ampp.org The environmental durability is also robust; when exposed to ambient outdoor air and UV light for 840 hours, the water contact angle of the coating showed a minimal decrease, demonstrating good resistance to environmental degradation. ampp.org While these coatings are durable, some research suggests that under particularly harsh conditions, the solubility of this compound could become a factor in the long-term deterioration of the treated surface. acs.org

Table 3: Environmental Durability of an Electrodeposited this compound Coating

Test ConditionDurationInitial Water Contact Angle (WCA)Final Water Contact Angle (WCA)Outcome
Immersion in 3.5 wt% NaCl solution96 hours165° ± 1.6°> 150°Maintained superhydrophobicity. ampp.org
Outdoor exposure (ambient air/UV)840 hours162.1° ± 4°160.3° ± 0.5°Minimal reduction in WCA, good stability. ampp.org
Mechanical Abrasion (500g load)500 mm165° ± 1.6°> 150°Good mechanical durability. ampp.org

Advanced Research Applications of Cerium Stearate

Catalysis and Reaction Engineering

The catalytic prowess of cerium stearate (B1226849) is rooted in the ability of cerium to cycle between its Ce³⁺ and Ce⁴⁺ oxidation states. This property makes it a versatile component in various reaction engineering applications, including polymer science and biofuel production.

Catalytic Activity in Polymer Synthesis and Degradation

Cerium stearate serves a dual function in the lifecycle of polymers, acting as both a catalyst in synthesis and a promoter of degradation. It is utilized as a catalyst to enhance the stability and performance of various plastics, notably as a heat stabilizer in polyvinyl chloride (PVC) formulations to prevent thermal degradation during processing. benchchem.com

Conversely, it also functions in the controlled degradation of polymers. The catalytic activity in this context is significantly influenced by the oxidation state of the cerium ion. Cerium(III) stearate demonstrates higher catalytic activity in promoting polymer degradation compared to cerium(IV) stearate. benchchem.com The higher redox potential of Ce³⁺ facilitates electron transfer to oxygen, which in turn accelerates the formation of free radicals that initiate the breakdown of polymer chains. benchchem.com This process can convert polymers like polyethylene (B3416737) into lower molecular weight oxygenated products.

Application as a Polymerization Initiator for Vinyl Monomers

This compound is an effective initiator for the polymerization of vinyl monomers. vulcanchem.com It acts as a reliable source of free radicals necessary to start the chain reactions involved in vinyl polymerization and copolymerization. benchchem.com The cerium(IV) form, in particular, is noted for its ability to initiate radical reactions in hydrocarbon matrices. zastita-materijala.org This application is valuable in the manufacturing of various polymer products, including PVC sheets, films, and other soft or rigid items. benchchem.com The use of cerium salts as initiators has also been explored in graft polymerization, where vinyl monomers are grafted onto natural polymer backbones like starch.

Role in Esterification Reactions for Biodiesel Production (e.g., Stearic Acid Esterification)

In the field of renewable energy, the esterification of fatty acids is a key process for producing biodiesel. While the direct use of this compound as a catalyst for this reaction is not widely documented in the reviewed literature, other cerium compounds have proven effective in catalyzing the esterification of stearic acid. For instance, cerium(III) phosphotungstate, a heteropolyacid salt, has been successfully used as a catalyst to produce biodiesel from the esterification of stearic acid with various alcohols, including methanol, ethanol (B145695), and butanol. zastita-materijala.orgresearchgate.netresearchgate.net These catalysts exhibit high surface area and catalytic action, promoting the conversion of the fatty acid into its corresponding ester (e.g., methyl stearate, butyl stearate). zastita-materijala.orgresearchgate.net In one study, cerium antimonophosphomolybdate was also shown to effectively promote the esterification of stearic acid. catalysis.blog These examples highlight the catalytic potential of the cerium ion in promoting esterification reactions relevant to biodiesel production.

Mechanistic Insights into Catalytic Processes (e.g., Eley-Rideal Mechanism)

Understanding the mechanism of a catalytic reaction is crucial for process optimization. For heterogeneous catalysis involving a solid catalyst and fluid-phase reactants, two primary models are the Langmuir-Hinshelwood and Eley-Rideal mechanisms. The Eley-Rideal mechanism proposes that one reactant adsorbs onto the catalyst surface, and the reaction then occurs when a second reactant molecule from the fluid phase directly collides with the adsorbed species. youtube.comescholarship.orgacs.org This is distinct from the Langmuir-Hinshelwood model, where both reactants must be adsorbed on the surface before reacting. youtube.com

Studies on the esterification of stearic acid using solid acid catalysts have suggested that the reaction can proceed via the Eley-Rideal mechanism. researchgate.net In this proposed pathway, the stearic acid molecule first adsorbs onto an active acid site on the catalyst. researchgate.net This adsorption increases the electrophilicity of the carbonyl carbon, making it susceptible to a nucleophilic attack by an alcohol molecule (e.g., methanol) from the bulk fluid, leading to the formation of the ester. researchgate.net

For this compound's role in polymer degradation, the mechanistic insight relates to its redox properties. The catalytic action is attributed to the Ce³⁺/Ce⁴⁺ redox couple, which facilitates the generation of free radicals that attack the polymer backbone. benchchem.com

Application Area Specific Use Key Findings Relevant Compound(s)
Polymer SynthesisHeat Stabilizer for PVCPrevents thermal degradation during processing.This compound
Polymer DegradationDegradation PromoterCe³⁺ is more catalytically active than Ce⁴⁺ due to its higher redox potential.Cerium(III) Stearate
PolymerizationInitiator for Vinyl MonomersActs as a free radical source to initiate polymerization.This compound
Biodiesel ProductionEsterification of Stearic AcidCerium-based heteropolyacid salts show high catalytic activity.Cerium(III) Phosphotungstate

Materials Science and Coatings Technology

In materials science, this compound is instrumental in fabricating advanced functional surfaces, particularly those with extreme water-repellency.

Fabrication of Superhydrophobic Surfaces and Films via Electrodeposition

Superhydrophobic surfaces, which exhibit water contact angles greater than 150°, are highly desirable for applications requiring self-cleaning, anti-corrosion, and anti-icing properties. A successful method for creating these surfaces involves the electrodeposition of this compound. This technique typically uses a simple direct current (DC) electrodeposition process to deposit a film of this compound onto a conductive substrate from an ethanolic solution containing cerium nitrate (B79036) and stearic acid. catalysis.blog

The process creates a dual-scale micro/nano hierarchical texture on the substrate, which is crucial for trapping air and minimizing the contact area between the surface and a water droplet. catalysis.blog The low surface energy of the this compound film further contributes to the high water repellency. zastita-materijala.org Research has demonstrated the successful fabrication of robust this compound superhydrophobic coatings on various substrates, including anodized aluminum alloys (AA 2024-T3) and magnesium alloys (AZ31B). zastita-materijala.orgcatalysis.blog These coatings not only display excellent water repellency with contact angles as high as 165° but also provide active corrosion protection. catalysis.blog The this compound layer can act as a physical barrier and can release Ce³⁺ ions, which inhibit corrosion processes, demonstrating a self-healing capability. catalysis.blog

Substrate Deposition Method Deposition Conditions Water Contact Angle (WCA) Corrosion Resistance Insight
Anodized AA 2024-T3DC Electrodeposition40 V for 120 min165° ± 1.6°Showed active corrosion protection and self-healing via Ce³⁺ release. catalysis.blog
AZ31B Mg AlloyElectrodeposition on DES-pretreated surfaceNot specified154.7°Corrosion current density decreased by ~3 orders of magnitude. zastita-materijala.org

Mechanisms of Water Repellency and Self-Cleaning Properties of Coatings

This compound coatings are recognized for their ability to create superhydrophobic surfaces, which exhibit extreme water repellency and self-cleaning properties. The mechanism behind this is twofold, involving both the chemical nature of this compound and the physical micro/nanostructure of the coating.

The long hydrocarbon chains of the stearate component are inherently non-polar and thus have low surface energy, which is the primary chemical driver for hydrophobicity. However, to achieve superhydrophobicity, with water contact angles (WCA) exceeding 150°, a specific surface topography is required. Researchers have successfully created hierarchical micro/nano textures in this compound coatings, often described as resembling structures like Allium giganteum (giant onion). researchgate.netampp.org This dual-scale roughness, governed by the Cassie-Baxter state, allows air to be trapped in the surface protrusions. ampp.org This trapped air cushion minimizes the contact area between a water droplet and the solid surface, leading to very high contact angles and low sliding angles.

A water droplet on such a surface maintains a nearly spherical shape and can easily roll off, carrying away dust and contaminants in the process. ampp.org This "self-cleaning" or "Lotus effect" is highly desirable for applications where surface cleanliness is crucial and maintenance is difficult. Studies have demonstrated that electrodeposited this compound coatings can achieve water contact angles as high as 173.02° with a sliding angle of approximately 1.5°. semanticscholar.org The effectiveness of these properties is highlighted by the minimal adhesion of dust particles to the surface, ensuring the material can be protected from pollution. ampp.org

Table 1: Water Repellency and Self-Cleaning Characteristics of this compound Coatings

PropertyMechanismObserved ValuesReference
Superhydrophobicity Low surface energy from stearate chains combined with a hierarchical micro/nano surface texture that traps air (Cassie-Baxter state).Water Contact Angle (WCA): 154.7° to 173.02° researchgate.netsemanticscholar.org
Self-Cleaning Low sliding angle allows water droplets to easily roll off, removing surface contaminants.Sliding Angle (SA): ~1.5° semanticscholar.org

Active Corrosion Protection through Self-Healing Mechanisms via Ce³⁺ Ion Release

Beyond passive barrier protection, this compound coatings offer active corrosion protection through a "self-healing" mechanism. researchgate.netscispace.com This is a critical advancement, especially for protecting metal alloys from degradation. When the coating is mechanically damaged, for instance by a scratch, the exposed metal becomes susceptible to corrosion.

In the presence of an electrolyte (like moisture), the this compound at the edge of the defect releases trivalent cerium ions (Ce³⁺). researchgate.netscispace.com These ions migrate to the cathodic sites within the damaged area. At these sites, the local pH increases due to electrochemical reactions. This change in pH causes the Ce³⁺ ions to precipitate as insoluble cerium oxides and hydroxides, such as cerium (III) hydroxide (B78521) (Ce(OH)₃) and cerium (IV) oxide (CeO₂). mdpi.com This newly formed precipitate seals the defect, blocking further corrosive activity and effectively "healing" the coating. mdpi.com This active response significantly extends the service life of the protected material by preventing the propagation of localized corrosion. researchgate.netmdpi.com

Development of Chromium-Free Conversion Coatings for Aluminum Alloys (e.g., AA2024-T3, AA7075)

The aerospace and automotive industries have long relied on chromate (B82759) conversion coatings for protecting high-strength aluminum alloys like AA2024-T3 and AA7075. However, the high toxicity of hexavalent chromium has driven extensive research into safer alternatives. srce.hr Cerium-based conversion coatings, including those incorporating this compound, have emerged as one of the most promising chromium-free solutions. srce.hrresearchgate.net

Cerium compounds act as cathodic inhibitors for aluminum alloys. mdpi.comsrce.hr When applied to the alloy surface, often through an electrochemical deposition process, this compound forms a protective, hydrophobic layer. researchgate.netiapchem.org This layer not only provides a physical barrier against corrosive agents but also delivers the active, self-healing protection described previously. researchgate.net Research has demonstrated that electrochemically deposited this compound on anodized AA2024-T3 can create a superhydrophobic surface with excellent corrosion resistance. researchgate.netampp.org Similarly, hydrophobic this compound layers have been successfully formed on AA7075, showing water contact angles of about 132° and significantly improving corrosion performance. srce.hriapchem.orgsrce.hr These coatings have shown the ability to lower the corrosion current density by orders of magnitude compared to the bare alloy. mdpi.com

Table 2: Performance of this compound Coatings on Aluminum Alloys

Aluminum AlloyCoating MethodKey FindingReference
AA2024-T3 DC Electrodeposition on anodized surfaceFormation of a superhydrophobic (WCA ~165°), self-healing coating with active corrosion protection. researchgate.netampp.org
AA7075 Electrochemical deposition on hydrotalcite conversion coatingFormation of a hydrophobic layer (WCA ~132°) with enhanced cerium content (6.55–9.73 wt.%). srce.hriapchem.orgsrce.hr

Integration into Polymer Composites for Enhanced Mechanical Properties and Weatherability (e.g., PVC Formwork)

The application of this compound extends to the enhancement of polymer composites. Materials like Polyvinyl Chloride (PVC) are widely used in construction, for example, in formwork, but can be susceptible to degradation from heat and weathering. This compound can act as an effective heat stabilizer in PVC formulations, preventing thermal degradation during high-temperature processing. benchchem.com

Beyond stabilization, its integration into polymer matrices can improve the composite's mechanical properties and durability. temjournal.commdpi.com While the direct impact of this compound on the mechanical strength of composites like PVC formwork is an area of ongoing research, the principles of filler-matrix interactions in polymer composites are well-established. The addition of particulate fillers can influence properties such as stiffness and flexibility. temjournal.com Furthermore, the hydrophobic nature of this compound can reduce moisture absorption in the composite, a critical factor for materials exposed to outdoor environments. uzh.ch This leads to improved weatherability and a longer service life for the final product.

Application in Environmental Technologies: Oil/Water Separation Membranes

The unique wetting properties of this compound coatings are being harnessed for environmental applications, most notably in the separation of oil and water mixtures. researchgate.netmdpi.com Efficiently separating oil from water is a significant challenge in treating industrial wastewater and mitigating oil spills. cas.cn

Membranes coated with this compound exhibit superhydrophobicity (water-repelling) and superoleophilicity (oil-attracting). When an oil-water mixture is passed through such a membrane, water is effectively repelled from the surface while oil readily passes through the pores. This differential wetting allows for the gravity-driven separation of the two liquids with high efficiency. cas.cn Research has demonstrated that materials modified with stearic acid, a key component of this compound, can achieve oil-water separation efficiencies of up to 98.0% even after multiple cycles. researchgate.net This technology offers a low-energy, highly effective solution for environmental remediation. cas.cnmdpi.com

Nanomaterials Engineering

This compound also serves as a valuable precursor in the field of nanomaterials engineering, enabling the synthesis of advanced nanostructures with tailored properties.

Synthesis of this compound-Derived Nanoparticles and Nanostructures

This compound can be used as a starting material or a surfactant in the synthesis of cerium-based nanoparticles, particularly cerium oxide (CeO₂) nanoparticles. researchgate.net Thermal decomposition (pyrolysis) of this compound in a controlled environment is one method to produce these nanostructures. mdpi.com The stearate component acts as a carbon source and a capping agent, which helps control the size and morphology of the resulting nanoparticles during their formation. researchgate.net

By carefully controlling synthesis parameters such as temperature, precursor concentration, and the presence of other surfactants, a diverse range of ceria nanostructures can be fabricated. researchgate.netmdpi.com These include nanoplates, nanorods, and even more complex shapes like butterfly-shaped patterns. researchgate.net The ability to tune the morphology of these nanoparticles is crucial, as their properties and potential applications are often shape-dependent. These synthesized nanostructures are being explored for use in catalysis, biomedical applications, and as building blocks for more complex materials. mdpi.comnih.gov

Self-Assembly Phenomena in Nanomaterial Formation

Self-assembly is a process in which individual components spontaneously organize into ordered structures through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces. dovepress.com This principle is fundamental in creating complex nanomaterials. In the context of cerium compounds, this compound is implicated in the formation of structured nanomaterials.

The formation of this compound itself can be part of a self-assembly process for creating functional surfaces. In one study, cerium ions (Ce³⁺) and stearate ions (CH₃(CH₂)₁₆COO⁻), formed from the ionization of stearic acid, react and adsorb onto a substrate. This reaction and adsorption process leads to the formation of this compound micro/nanostructures on the surface. acs.org The emission of hydrogen gas during the reaction can further facilitate the development of these complex structures. acs.org

Furthermore, cerium ions (Ce³⁺) can be used to direct the assembly of other nanomaterials. Research has shown that Ce³⁺ ions can crosslink and regulate the aggregation of copper nanoclusters, transforming them from irregular aggregates into well-defined, three-dimensional mesoporous spheres with enhanced stability and fluorescence. acs.org This demonstrates the role of cerium in engineering the morphology and properties of self-assembled nanomaterials. The process is driven by the affinity of the crosslinking agent, in this case, Ce³⁺, for the ligand protecting the nanocluster. acs.org

Design and Characterization of Mesoporous Architectures for High-Temperature Applications

Mesoporous materials, characterized by uniform pores between 2 and 50 nm, are of significant interest for applications in catalysis and separation due to their high surface area and chemical stability. redalyc.org Mesoporous cerium oxide (ceria, CeO₂) is particularly valued for its potential in high-temperature applications, owing to its redox properties (the Ce⁴⁺/Ce³⁺ couple) and oxygen storage capacity. redalyc.org

A common method for synthesizing these materials is through a template-assisted approach, often called nanocasting. redalyc.orgrsc.org This involves using a pre-synthesized mesoporous material, such as silica (B1680970) (e.g., SBA-15 or KIT-6), as a hard template. redalyc.org The pores of the silica template are filled with a cerium precursor, such as cerium nitrate, which is then converted to cerium oxide. redalyc.org Finally, the silica template is removed, leaving a mesoporous replica made of cerium oxide. rsc.org

Key characteristics of these synthesized mesoporous ceria architectures include:

High Thermal Stability : Research has demonstrated that mesoporous cerium oxides synthesized using silica templates can maintain their ordered structure even after calcination at high temperatures, such as 973 K (700 °C). rsc.org

Nanocrystalline Frameworks : The walls of the mesopores are composed of ceria nanocrystals. rsc.org

High Surface Area and Uniform Pores : The resulting materials exhibit high surface areas and a uniform pore structure, which provides greater accessibility to the active sites, a crucial factor for catalysis. redalyc.org

Characterization of these materials is typically performed using techniques such as N₂ physisorption to confirm the mesoporous size system and transmission electron microscopy (TEM) to verify the ordered pore structure. redalyc.org The high thermal stability and structured porosity make these mesoporous cerium oxide materials suitable for demanding applications like gas-phase dehydration reactions at elevated temperatures. redalyc.org

Biomolecular Interactions and Bioactivity Studies

Investigation of Antimicrobial Effects

Cerium compounds, including this compound, have long been recognized for their antimicrobial properties. researchgate.net Historically, ointments and powders containing cerium (III) stearate were used as topical antiseptics for treating various wounds, including burns and skin infections. nih.gov The bacteriostatic (growth-inhibiting) properties of cerium were first noted in the late 19th century. nih.gov

Modern research continues to validate these effects. A study involving a composite coating containing Ce(III) stearate demonstrated significant bactericidal and anti-biofilm efficacy. acs.org The study tested the material's ability to prevent the adhesion of a mixed culture of bacterial strains. The results, summarized in the table below, show a dramatic reduction in bacterial viability and adhesion on the this compound-treated surfaces compared to an untreated surface. acs.org

Table 1: Antimicrobial Adhesion Test Results for Ce(III) Stearate Composite
SubstrateDescriptionBacterial Adhesion Ratio (%)
BareUntreated Control Surface63.3
T1This compound Treated3.8
T2EPDM Oil-Infused this compound Composite0.1

The data indicates that the composite coating with this compound (T2) exhibited a 99% anti-adhesion performance. acs.org The fatal effect of the Ce(III) stearate composite on the bacteria was confirmed through colony-forming unit (CFU) tests. acs.org These findings underscore the potential of this compound in developing advanced antimicrobial and anti-biofilm surfaces.

Understanding the Mimicry of Calcium Ions by Cerium Compounds in Biological Systems

A fundamental mechanism underlying the bioactivity of cerium compounds is the ability of the trivalent cerium ion (Ce³⁺) to mimic the divalent calcium ion (Ca²⁺). researchgate.net This mimicry is possible due to key similarities in their chemical properties, which allows cerium to interact with and even substitute for calcium in biological systems. acs.org

The primary reasons for this substitution are:

Similar Ionic Radii : The ionic radius of Ce³⁺ is very close to that of Ca²⁺, enabling it to fit into the same binding sites within biological molecules and crystal lattices. researchgate.netacs.org

Bonding and Coordination : Trivalent cerium and bivalent calcium exhibit similar preferences for bonding donor atoms and can adopt flexible coordination geometries. nih.govacs.org

Lewis Acidity : Both ions function as effective Lewis acids (electron pair acceptors), a common role for metal ions in biological catalysis and structural stabilization. acs.org

Table 2: Comparison of Cerium (Ce³⁺) and Calcium (Ca²⁺) Ionic Radii
IonIonic Radius (pm) for 6-CoordinationIonic Radius (pm) for 8-Coordination
Ca²⁺100112
Ce³⁺101114

Data sourced from standard crystallographic data sets.

This ionic mimicry has significant biological implications. For instance, Ce³⁺ ions have been shown to be readily incorporated into hydroxyapatite (B223615) (a major component of bone) by occupying Ca²⁺ sites, a substitution that can enhance the material's bioactivity and antibacterial capacity. researchgate.net In molecular biology, studies have demonstrated that Ce³⁺ can bind to calmodulin, a crucial calcium-binding messenger protein that mediates a vast number of cellular processes, further confirming cerium's ability to interact with calcium-dependent pathways. acs.org This substitution capability is considered a major mechanism for the therapeutic and biological effects observed with cerium compounds. nih.gov

Computational Chemistry and Theoretical Modeling of Cerium Stearate Systems

Quantum Mechanical and Molecular Dynamics Simulations

Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations are indispensable tools for investigating the atomic and molecular-level behavior of materials. While direct simulations focusing solely on cerium stearate (B1226849) for every detailed aspect might be limited in the current literature, studies on the cerium ion and related cerium compounds provide foundational understanding applicable to cerium stearate systems.

Predictive Modeling of Degradation Pathways and Products

Predictive modeling of degradation pathways and products for this compound systems is crucial, especially when it is incorporated into polymer matrices. Cerium(III) stearate has been identified as an effective pro-oxidant, promoting the environmental degradation of polyethylene (B3416737) through processes like thermal-oxidation and photo-oxidation. americanelements.com This leads to the formation of various low molecular weight oxygenated products, including ketones, carboxylic acids, alcohols, and aldehydes. americanelements.com

Transition metal stearates, including this compound, are known to act as pro-oxidants in polyolefins, even at trace concentrations, influencing their photo-oxidative and thermo-oxidative degradation. guidechem.com While the provided information describes the observed degradation products, predictive modeling in this context would involve simulating the molecular transformations and identifying the most probable degradation routes under specific environmental conditions. Such models can forecast the types and quantities of degradation products, which is vital for assessing environmental impact and designing more stable or degradable materials.

Degradation Products of Polyethylene with this compound

Product TypeExamplesDegradation Pathway
Oxygenated ProductsKetones, Carboxylic Acids, Alcohols, AldehydesThermal-oxidation, Photo-oxidation americanelements.com

Density Functional Theory (DFT) for Understanding Inhibition Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials, which is crucial for understanding chemical reactions and inhibition mechanisms. For cerium-based compounds, DFT has been employed to study their corrosion inhibition properties. For instance, in the context of cerium-based metal-organic frameworks (Ce-MOFs) as corrosion inhibitors, theoretical studies, including DFT, have revealed insights into their inhibition effects. wikipedia.org, nih.gov These studies highlight the importance of the stable and flat adsorption orientation of the cerium-based MOF on the steel surface as a key factor in its inhibition mechanism. wikipedia.org

While direct DFT studies specifically on this compound's inhibition mechanism were not explicitly found in the provided search results, the application of DFT to other cerium-based inhibitors demonstrates its potential. DFT can be used to model the interaction between this compound molecules (or the released cerium ions and stearate ligands) and metal surfaces, elucidate adsorption energies, identify reactive sites, and predict the formation of protective layers. This theoretical understanding complements experimental electrochemical and surface analysis techniques, providing a comprehensive picture of how this compound functions as a corrosion inhibitor.

Machine Learning Approaches for Electrochemical Data Analysis and Material Property Prediction

Machine learning (ML) approaches are increasingly being integrated into materials science to accelerate discovery and design, particularly for analyzing complex experimental data and predicting material properties. For this compound systems, ML has demonstrated its utility in analyzing electrochemical data related to its performance as a protective coating.

In studies concerning this compound electrodeposited superhydrophobic coatings for active corrosion protection, empirical electrochemical data have been statistically analyzed using machine learning models. Specifically, an adaptive neuro-fuzzy inference system (ANFIS) model has been applied to analyze multi-input and single-output functions derived from electrochemical studies. This ML model exhibited high predictive capability, with a coefficient of determination (R²) of unity, indicating its robustness in describing the non-linear interactions between independent and dependent variables. Such models offer the potential for real-time corrosion forecasts based on experimental tests. wikipedia.org

Beyond electrochemical data analysis, ML approaches, often trained on quantum mechanical computations, can predict a diverse set of material properties. These methods leverage chemo-structural fingerprints or electronic charge density distributions to make rapid and accurate property predictions, thereby accelerating the exploration of vast chemical spaces for new application-specific materials. The successful application of ML to this compound coatings for corrosion prediction underscores its potential for broader material property prediction and design optimization in this compound systems.

Q & A

Q. What is the standard laboratory synthesis method for cerium stearate, and how can purity be ensured during preparation?

this compound is synthesized via a direct method involving cerium nitrate and stearic acid. Key steps include dissolving cerium oxide in nitric acid to form cerium nitrate, dissolving stearic acid in ethanol, and combining the solutions under controlled pH (neutralized with NaOH) and temperature. The precipitate is filtered, washed, and dried to constant weight. Purity is ensured through centrifugal drying to minimize crystal agglomeration and characterization via SEM/EDS to confirm elemental composition (Ce: ~23.35 wt%, C and O as primary components) .

Q. Which characterization techniques are critical for confirming the structural and morphological properties of this compound?

Essential techniques include:

  • SEM : Reveals irregular particle morphology (round/massive) with good dispersion and minimal agglomeration .
  • XRD : Detects crystallinity; low-intensity peaks may indicate impurities (e.g., trace nitrogen) .
  • EDS : Quantifies elemental composition (Ce, C, O) and identifies contaminants .
  • BET Analysis : Measures specific surface area (e.g., 23.75 m²/g for cerium carbonate analogs) and pore size (15.07 nm) .

Q. What are the fundamental physicochemical properties of this compound relevant to its application in material science?

Key properties include:

  • Thermal Stability : Melting point range of 120–124°C .
  • Surface Characteristics : Large specific surface area (~23 m²/g) enhances reactivity in catalytic applications .
  • Degradation Catalysis : Functions as a dual-action catalyst for thermo-oxidative and photodegradation in polymers .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s efficacy in reducing diesel engine emissions?

  • Experimental Groups : Prepare 0# diesel with this compound at 20–80 mg/L concentrations (S20–S80) .
  • Testing Protocol : Measure NOx, CO, HC, and PM emissions at 60–100% engine loads post-15-minute stabilization .
  • Data Analysis : Use statistical tools to compare emission reductions (e.g., 11.37% NOx, 14.63% CO) against controls. Reference tabulated PM concentrations (e.g., Table 11) and NOx trends (Fig. 15) .

Q. What mechanistic insights explain this compound’s dual role in polymer thermo-oxidative and photodegradation?

Cerium(III) stearate accelerates degradation by generating free radicals under heat/UV exposure, breaking polyethylene into low-MW oxygenated products (ketones, carboxylic acids). Effectiveness depends on Ce³+ concentration (0.05–0.5 wt%), with Ce³+ outperforming Ce⁴+ in thermal degradation. Molecular weight loss is tracked via size exclusion chromatography, showing faster degradation at 0.2% Ce³+ (induction period: 120–240 hours at 160°F) .

Q. How can researchers resolve contradictions in characterization data, such as impurity detection via XRD vs. EDS?

  • Cross-Validation : Combine XRD (crystallinity) with EDS (elemental surface composition) to distinguish bulk vs. surface impurities.
  • Replicate Synthesis : Adjust reaction pH/temperature to minimize nitrogen contamination (observed in EDS as trace N) .
  • Supplementary Techniques : Use FT-IR to identify functional groups and TG-DSC to assess thermal stability .

Q. What methodologies optimize this compound’s role in corrosion-resistant coatings?

  • Electrodeposition : Apply this compound via electrodeposition to create superhydrophobic coatings on alloys (e.g., AA2024-T3).
  • Electrochemical Testing : Use polarization resistance and EIS to quantify corrosion inhibition. Studies show enhanced protection at 14.19 wt% Ce .

Q. Why does cerium(III) stearate exhibit higher catalytic activity than cerium(IV) stearate in polymer degradation?

Ce³+ has a higher redox potential, facilitating electron transfer to oxygen, which accelerates radical formation. Ce⁴+ is less effective in thermal conditions due to stability issues but shows moderate photo-oxidative activity. Comparative SEC data (Tables 3–4) confirm Ce³+ reduces polyethylene’s MW faster .

Methodological Notes

  • Data Interpretation : Always contextualize results with controls (e.g., unstabilized LDPE in degradation studies) .
  • Reproducibility : Document synthesis parameters (pH, temperature, stirring time) meticulously .
  • Advanced Tools : Employ high-temperature chromatography for degradation kinetics and ESCA/SEM for surface interaction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.